molecular formula C7H12ClNO3 B13472658 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride

6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride

Cat. No.: B13472658
M. Wt: 193.63 g/mol
InChI Key: DYMHEFFFUOOENM-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[321]octane-7-carboxylic acid hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the direct stereochemical control in the same transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in academic research can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives.

Scientific Research Applications

6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-3-azabicyclo[321]octane-7-carboxylic acid hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)6-4-1-5(11-6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H

InChI Key

DYMHEFFFUOOENM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1OC2C(=O)O.Cl

Origin of Product

United States

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